4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Catalog No.
S6636391
CAS No.
1326809-54-4
M.F
C23H25NO4
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-az...

CAS Number

1326809-54-4

Product Name

4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

IUPAC Name

8-methyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C23H25NO4/c1-16-11-13-23(14-12-16)24(20(15-28-23)22(26)27)21(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16,20H,11-15H2,1H3,(H,26,27)

InChI Key

RRADEPWBEZROEZ-UHFFFAOYSA-N

SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

The compound 4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule characterized by its unique spirocyclic structure and the presence of both carbonyl and carboxylic acid functional groups. This compound belongs to a class of spiro compounds that incorporate nitrogen and oxygen heteroatoms within their framework, which contributes to their diverse chemical properties and potential biological activities. The biphenyl moiety enhances the compound's stability and hydrophobicity, potentially influencing its interactions in biological systems.

  • No information available regarding the mechanism of action in biological systems or interaction with other compounds.
  • There is no data available on potential safety hazards like toxicity, flammability, or reactivity.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can also react with amines to yield amides.
  • Reduction Reactions: The carbonyl group may undergo reduction to form alcohols or other derivatives.
  • Nucleophilic Substitution: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions, potentially forming various derivatives.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Research indicates that compounds similar to 4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may exhibit significant biological activities, including:

  • Antinociceptive Effects: Some derivatives have shown promise in pain management by modulating pain pathways.
  • Anti-inflammatory Properties: Compounds with similar structures have been investigated for their ability to reduce inflammation.
  • Antitumor Activity: Certain spirocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines.

The specific biological activity of this compound remains an area for further investigation, particularly in relation to its mechanism of action.

The synthesis of 4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be achieved through several methods:

  • Multi-step Synthesis: Starting from simple precursors, the synthesis may involve multiple steps including cyclization reactions to form the spiro structure.
  • Functional Group Modification: Existing spiro compounds can be modified through selective functionalization of the nitrogen or oxygen atoms.
  • Use of Catalysts: Catalytic methods may enhance yields and selectivity during synthesis.

Specific protocols for these synthesis methods are detailed in chemical literature and patents related to the compound .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting pain relief or anti-inflammatory therapies.
  • Material Science: Its unique structural properties could be explored for use in developing advanced materials or polymers.
  • Chemical Research: As a versatile building block, it may be utilized in synthetic chemistry for creating more complex molecules.

Interaction studies involving this compound focus on its binding affinity with biological targets such as receptors or enzymes. Preliminary studies suggest that it might interact with fatty acid amide hydrolase (FAAH), similar to other compounds containing fatty acid amide functionalities . Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Several compounds share structural similarities with 4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, including:

Compound NameStructure HighlightsUnique Features
8-Methyl-1-oxa-4-azaspiro[4.5]decaneLacks biphenyl groupSimpler structure
4-{[2-Methylphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decaneSimilar carbonyl functionalityDifferent aromatic substitution
1-Oxa-8-diazaspiro[4.5]decaneContains two nitrogen atomsEnhanced basicity

These comparisons illustrate how variations in substituents and structural components can lead to differing chemical properties and biological activities, highlighting the uniqueness of the target compound.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

379.17835828 g/mol

Monoisotopic Mass

379.17835828 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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